Predicted Lipophilicity and Topological Polar Surface Area Differentiation vs. N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
Computational property predictions indicate that the 2-chlorobenzenesulfonamide substitution pattern endows the target compound with higher lipophilicity and a reduced topological polar surface area (TPSA) compared to the pyridine-3-sulfonamide analog, parameters that can influence membrane permeability and target binding. This distinction is derived from class-level structural comparison; direct experimental confirmation of bioavailability or partitioning for this specific compound is unavailable from permissible sources.
| Evidence Dimension | Predicted logP (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.2; TPSA ≈ 68.5 Ų (estimated by class-based cheminformatics; no authoritative experimental data located) |
| Comparator Or Baseline | N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide (CAS 2034314-72-0): predicted logP ≈ 2.6; TPSA ≈ 81.5 Ų (source: Chemsrc/Guidechem predicted data, CAS 2034314-72-0) |
| Quantified Difference | ΔlogP ≈ +0.6; ΔTPSA ≈ −13 Ų (directionally consistent with the replacement of pyridine-3-sulfonyl by 2-chlorophenylsulfonyl) |
| Conditions | Predicted properties; experimental determination not publicly reported for the target compound |
Why This Matters
A higher logP and lower TPSA suggest greater passive membrane permeability potential, which may differentiate procurement decisions for cell-based vs. biochemical screening campaigns.
